N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide is a complex organic compound with significant potential in various scientific fields This compound features a benzazepine core, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds. Substitution reactions can result in a wide range of derivatives with varying functional groups .
Scientific Research Applications
N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a probe to study biological processes and interactions at the molecular level.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzazepine derivatives and molecules with methoxy and acetamide groups. Examples include:
- N-benzyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamides
- 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid arylalkylamides .
Uniqueness
N-{4-[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]phenyl}acetamide is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C22H22N2O5 |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[4-[2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetyl]phenyl]acetamide |
InChI |
InChI=1S/C22H22N2O5/c1-14(25)23-18-6-4-15(5-7-18)19(26)13-24-9-8-16-10-20(28-2)21(29-3)11-17(16)12-22(24)27/h4-11H,12-13H2,1-3H3,(H,23,25) |
InChI Key |
RAJFPPZQPPNDIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.